

Spectroscopic Comparison of 2-Aminomethylpyrimidine Hydrochloride Batches: A Guide for Researchers

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Compound of Interest

Compound Name: 2-Aminomethylpyrimidine
hydrochloride

Cat. No.: B050200

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This guide provides a comprehensive spectroscopic comparison of three different batches of **2-Aminomethylpyrimidine hydrochloride**, a key intermediate in pharmaceutical synthesis.^{[1][2][3]} The objective is to equip researchers, scientists, and drug development professionals with the necessary data and protocols to assess the purity and consistency of this compound, ensuring the reliability of their research and development endeavors.

Introduction

2-Aminomethylpyrimidine hydrochloride (CAS No: 372118-67-7) is a synthetic intermediate widely used in the synthesis of active pharmaceutical ingredients (APIs).^{[3][4]} Given its role in drug development, ensuring the purity and consistency of this raw material across different batches is of paramount importance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for characterizing and comparing chemical batches.

This guide presents a comparative analysis of a reference standard batch with two hypothetical commercial batches (Batch A and Batch B) of **2-Aminomethylpyrimidine hydrochloride**. The data highlights potential variations and impurities that may be encountered.

Comparative Spectroscopic Data

The following tables summarize the quantitative data obtained from the ^1H NMR, FTIR, and Mass Spectrometry analyses of the three batches.

Table 1: ^1H NMR Data (400 MHz, D_2O) Summary

Batch	Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Notes
Reference Standard	8.85	d	2H	H-4, H-6	
7.60	t	1H	H-5		
4.40	s	2H	-CH ₂ -		
Batch A	8.85	d	2H	H-4, H-6	
7.60	t	1H	H-5		
4.40	s	2H	-CH ₂ -		
2.10	s	-	-		Minor peak, consistent with acetone.
Batch B	8.85	d	2H	H-4, H-6	
8.70	d	~0.05H	H-4', H-6' (Impurity)		Unidentified impurity peak.
7.60	t	1H	H-5		
4.40	s	2H	-CH ₂ -		

Table 2: FTIR Data (ATR) Summary

Batch	Key Absorption Bands (cm ⁻¹)	Functional Group Assignment	Notes
Reference Standard	3200-3400 (broad)	N-H stretch (amine hydrochloride)	
3050	C-H stretch (aromatic)		
1620	C=N stretch (pyrimidine ring)		
1580	N-H bend (amine)		
Batch A	3200-3400 (broad)	N-H stretch (amine hydrochloride)	
3050	C-H stretch (aromatic)		
1710 (weak)	C=O stretch	Consistent with acetone impurity.	
1620	C=N stretch (pyrimidine ring)		
1580	N-H bend (amine)		
Batch B	3200-3400 (broad)	N-H stretch (amine hydrochloride)	
3050	C-H stretch (aromatic)		
1620	C=N stretch (pyrimidine ring)		
1580	N-H bend (amine)	Broader N-H bend compared to reference.	

Table 3: Mass Spectrometry (ESI+) Data Summary

Batch	m/z (Observed)	Assignment	Notes
Reference Standard	110.07	[M+H] ⁺ (Free Base)	Corresponds to C ₅ H ₈ N ₃ ⁺
Batch A	110.07	[M+H] ⁺ (Free Base)	
Batch B	110.07	[M+H] ⁺ (Free Base)	
124.08	[Impurity+H] ⁺	Minor impurity detected.	

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: 400 MHz NMR Spectrometer
- Solvent: Deuterium Oxide (D₂O)
- Sample Preparation: 5-10 mg of each batch was dissolved in 0.7 mL of D₂O.
- Parameters: A standard ¹H NMR experiment was performed with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

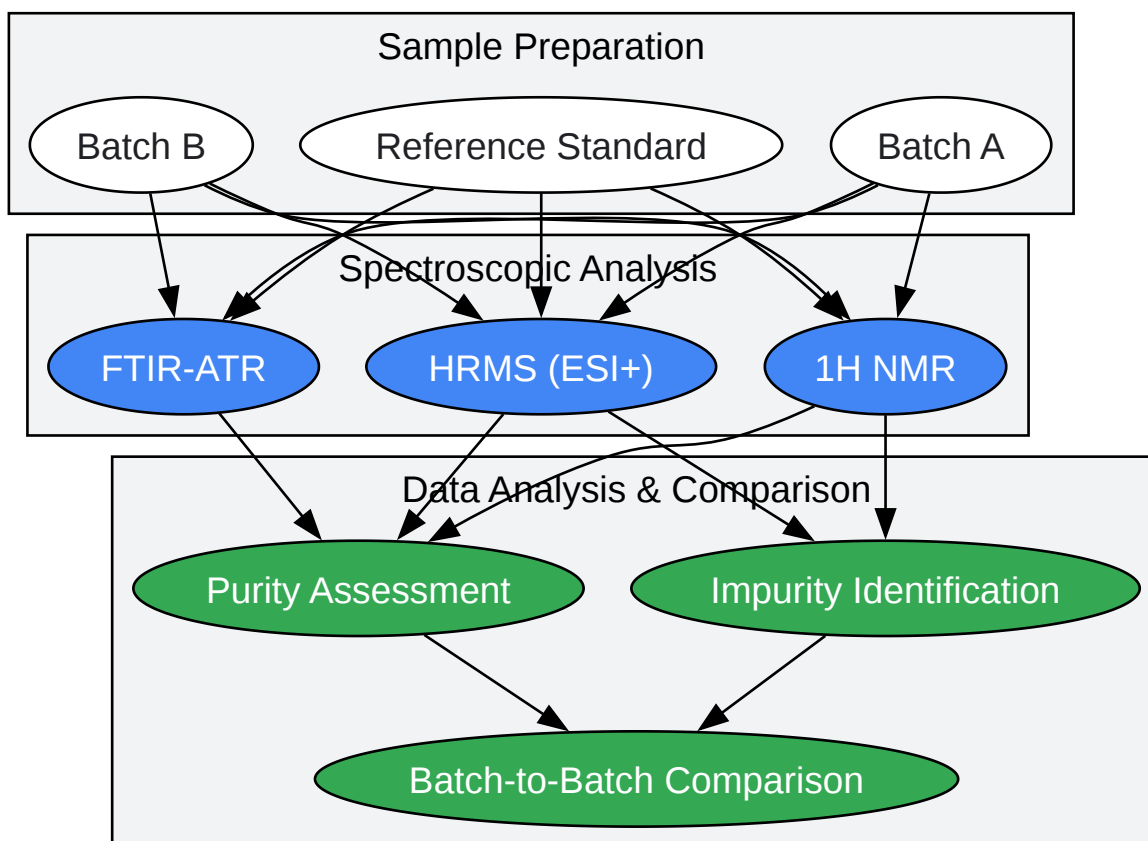
- Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample from each batch was placed directly on the ATR crystal.
- Parameters: The spectra were recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added for each spectrum.

Mass Spectrometry (MS)

- Instrument: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.
- Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to a final concentration of approximately 10 µg/mL.
- Parameters: The analysis was performed in positive ion mode (ESI+). The mass-to-charge ratio (m/z) was scanned from 50 to 500.

Visualizations

Experimental Workflow

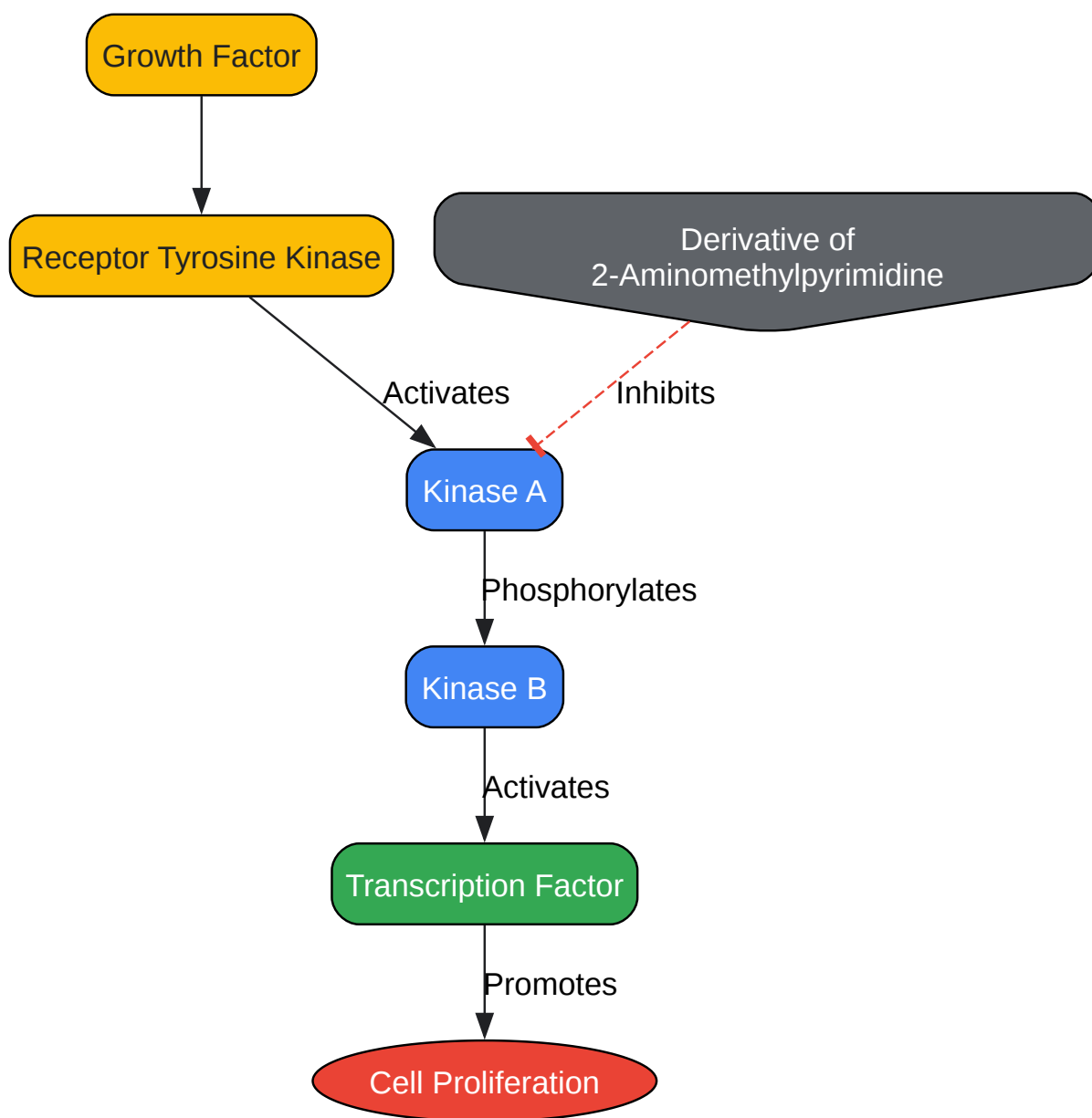


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Spectroscopic analysis workflow for batch comparison.

Hypothetical Signaling Pathway Involvement

2-Aminomethylpyrimidine can be a building block for molecules targeting various biological pathways. The diagram below illustrates a hypothetical scenario where a derivative could inhibit a kinase signaling pathway involved in cell proliferation.



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Hypothetical inhibition of a kinase pathway.

Discussion

The spectroscopic data reveals notable differences between the three batches. The Reference Standard batch exhibits a clean profile, consistent with the expected structure of **2-Aminomethylpyrimidine hydrochloride**.

Batch A shows the presence of a minor impurity, identified as acetone by a characteristic singlet at 2.10 ppm in the ^1H NMR spectrum and a weak C=O stretch in the FTIR spectrum. This is likely a residual solvent from the manufacturing or purification process.

Batch B presents a more concerning profile with an unidentified impurity observed in both the ^1H NMR and Mass Spectrometry data. The presence of additional aromatic signals in the NMR and a distinct m/z peak in the MS suggest a structurally related impurity that could impact downstream reactions or the biological activity of the final product.

Conclusion

This comparative guide demonstrates the importance of thorough spectroscopic analysis in the quality control of pharmaceutical intermediates like **2-Aminomethylpyrimidine hydrochloride**. While Batch A contains a common residual solvent that may be acceptable depending on the application, the unidentified impurity in Batch B warrants further investigation and potential rejection of the batch for use in sensitive applications. Researchers are encouraged to perform similar multi-technique spectroscopic comparisons to ensure the quality and consistency of their starting materials.

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